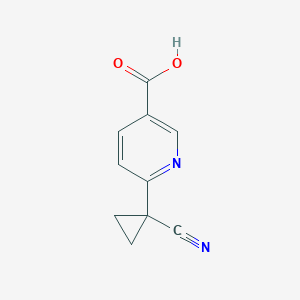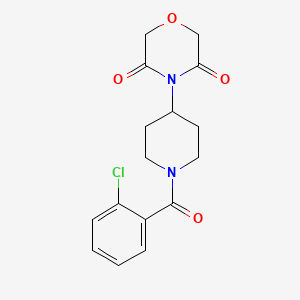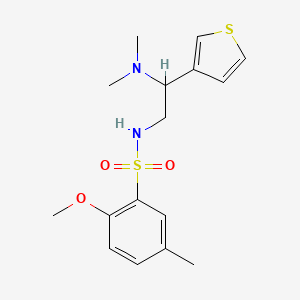![molecular formula C33H36ClN7O2 B2675096 N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887213-31-2](/img/no-structure.png)
N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C33H36ClN7O2 and its molecular weight is 598.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds within this chemical class have been synthesized and evaluated for their antimicrobial activities. Novel derivatives have shown good or moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).
Development of Quality Control Methods for Antimalarial Agents
Quality control methods have been developed for leader compounds among derivatives of this chemical class, showing promise as antimalarial agents. These methods include solubility, identification, and assay by potentiometric titration, essential for further in-depth studies and ensuring the quality of pharmaceutical products (S. Danylchenko et al., 2018).
Evaluation for Inotropic Activity
Some derivatives have been synthesized and evaluated for positive inotropic activity, demonstrating favorable activity compared with standard drugs. This suggests potential applications in treating cardiovascular conditions by improving heart muscle contractility (Ji-Yong Liu et al., 2009).
Hypotensive Activity and α1-Adrenoceptor Antagonism
Derivatives with a piperazine component have been designed, synthesized, and shown promising α1-adrenoceptor antagonism and hypotensive activity in preclinical models. These findings are significant for developing new antihypertensive agents (Sahar Mahmoud Abou-Seri et al., 2011).
Antimicrobial Activity of Piperazine-1-Carboxamide or -Carbothioamide Derivatives
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activity, with some compounds showing potential antimicrobial activity (D. S. Babu et al., 2015).
Propriétés
Numéro CAS |
887213-31-2 |
|---|---|
Formule moléculaire |
C33H36ClN7O2 |
Poids moléculaire |
598.15 |
Nom IUPAC |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C33H36ClN7O2/c1-23-7-10-25(11-8-23)22-40-32(43)27-5-3-4-6-28(27)41-30(36-37-33(40)41)13-14-31(42)35-15-16-38-17-19-39(20-18-38)29-21-26(34)12-9-24(29)2/h3-12,21H,13-20,22H2,1-2H3,(H,35,42) |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN5CCN(CC5)C6=C(C=CC(=C6)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)
![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)




![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2675029.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)
![3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2675032.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2675035.png)
![5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2675036.png)